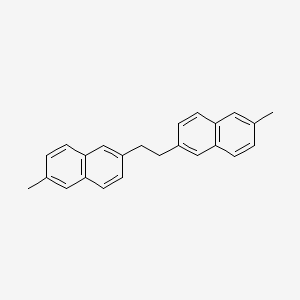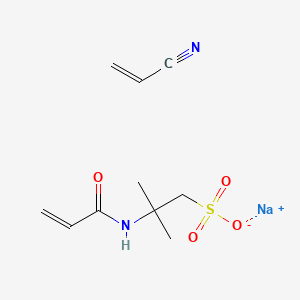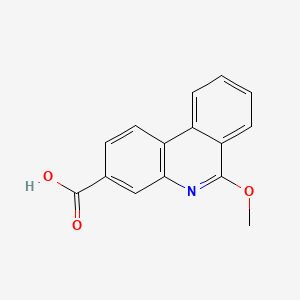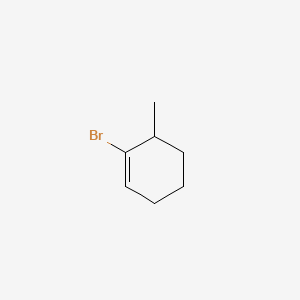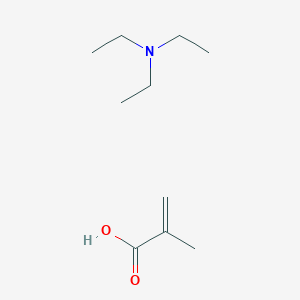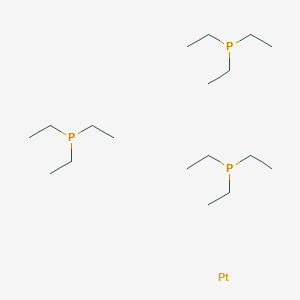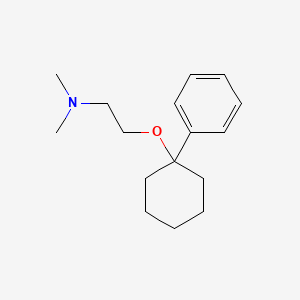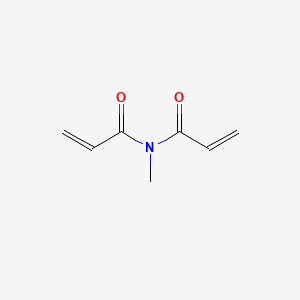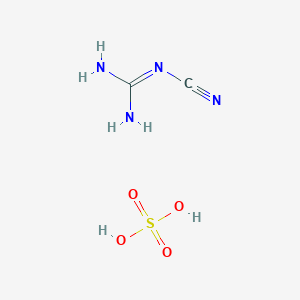
Guanidine, cyano-, sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Guanidine, cyano-, sulfate can be synthesized through the reaction of cyanamide with ammonium salts under alkaline conditions . The reaction typically involves heating cyanamide with ammonium sulfate, resulting in the formation of this compound. This process can be catalyzed by transition metals to improve efficiency .
Industrial Production Methods: Industrial production of this compound often involves the chemical method of melting ammonium salts with urea . This method is cost-effective and yields high-purity products. Additionally, this compound can be produced from urea production wastes, making it an environmentally friendly option .
Analyse Chemischer Reaktionen
Types of Reactions: Guanidine, cyano-, sulfate undergoes various chemical reactions, including nucleophilic substitution and nucleophilic addition . These reactions are facilitated by the presence of the cyano group, which acts as an electrophile.
Common Reagents and Conditions: Common reagents used in reactions with this compound include alkyl halides, acyl chlorides, and unsaturated compounds . These reactions typically occur under mild conditions, often in the presence of a base or a catalyst.
Major Products Formed: The major products formed from reactions involving this compound include substituted guanidines and other nitrogen-containing compounds . These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.
Wissenschaftliche Forschungsanwendungen
Guanidine, cyano-, sulfate has a wide range of scientific research applications. In chemistry, it is used as a reagent in the synthesis of various organic compounds . In biology, it serves as a precursor for the synthesis of biologically active molecules, including DNA minor groove binders and kinase inhibitors . In medicine, guanidine derivatives are explored for their potential as therapeutic agents, particularly in the treatment of neurological disorders . Additionally, this compound is used in the production of plastics, resins, and other industrial materials .
Wirkmechanismus
The mechanism of action of guanidine, cyano-, sulfate involves its ability to act as a nucleophile in various chemical reactions . The cyano group enhances its reactivity, allowing it to participate in nucleophilic substitution and addition reactions. In biological systems, guanidine derivatives can inhibit voltage-gated potassium channels, leading to enhanced release of neurotransmitters such as acetylcholine . This mechanism is particularly relevant in the context of neurological research and drug development.
Vergleich Mit ähnlichen Verbindungen
Guanidine, cyano-, sulfate is unique compared to other guanidine derivatives due to the presence of the cyano group, which significantly enhances its reactivity . Similar compounds include acetylguanidine and other substituted guanidines, which also exhibit nucleophilic properties but differ in their specific reactivity and applications . The unique combination of the cyano and sulfate groups in this compound makes it particularly valuable in industrial and research applications.
Conclusion
This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable reagent and intermediate in the synthesis of a wide range of products. Continued research and development in this area are likely to uncover even more applications and benefits of this compound.
Eigenschaften
CAS-Nummer |
40529-30-4 |
|---|---|
Molekularformel |
C2H6N4O4S |
Molekulargewicht |
182.16 g/mol |
IUPAC-Name |
2-cyanoguanidine;sulfuric acid |
InChI |
InChI=1S/C2H4N4.H2O4S/c3-1-6-2(4)5;1-5(2,3)4/h(H4,4,5,6);(H2,1,2,3,4) |
InChI-Schlüssel |
ZHPDOBDGGAXVTC-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)N=C(N)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


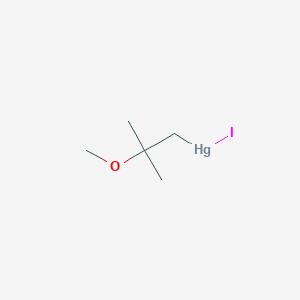
![1-[(4-Chlorophenyl)methylidene]-1H-indene](/img/structure/B14660823.png)
